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Compound of Interest

Compound Name:
3-Fluorocyclobutane-1-

carbaldehyde

Cat. No.: B1446722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and synthetic methodology for the novel building block, 3-Fluorocyclobutane-1-
carbaldehyde. This fluorinated aldehyde is a valuable intermediate in medicinal chemistry and

materials science, offering a unique combination of a strained cyclobutane ring, a reactive

aldehyde functionality, and the modulating effects of a fluorine substituent. The information

presented herein is intended to serve as a foundational resource for the synthesis,

characterization, and application of this compound.

Physicochemical Properties
Property Value

Molecular Formula C₅H₇FO

Molecular Weight 102.11 g/mol

CAS Number 1780295-33-1

Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 3-Fluorocyclobutane-1-
carbaldehyde based on typical values for analogous structures. It is important to note that

these are predicted ranges, and experimental verification is recommended for precise

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data

Protons
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

CHO 9.5 - 10.0
Triplet or Doublet

of Triplets

The aldehydic

proton is the

most deshielded.

CH-F 4.8 - 5.4 Multiplet

Proton on the

carbon bearing

the fluorine atom.

CH-CHO 3.0 - 3.5 Multiplet

Proton on the

carbon bearing

the aldehyde

group.

CH₂ 2.0 - 2.8 Multiplet

Methylene

protons of the

cyclobutane ring.

Table 2: Predicted ¹³C NMR Data
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Carbon
Chemical Shift
(δ, ppm)

Multiplicity (in
¹³C{¹H} NMR)

C-F Coupling
Constant
(¹JCF, Hz)

Notes

C=O 195 - 205 Singlet
Carbonyl carbon

of the aldehyde.

C-F 80 - 90 Doublet 180 - 220

Carbon directly

bonded to

fluorine.

C-CHO 45 - 55 Singlet

Carbon directly

bonded to the

aldehyde group.

CH₂ 25 - 35 Singlet

Methylene

carbons of the

cyclobutane ring.

Table 3: Predicted ¹⁹F NMR Data

Fluorine
Chemical Shift (δ,
ppm)

Multiplicity Notes

C-F -180 to -210 Multiplet Referenced to CFCl₃.

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

C=O Stretch 1720 - 1740 Strong
Characteristic of an

aliphatic aldehyde.

C-H Stretch

(aldehyde)
2720 - 2820 Medium

Two distinct bands are

often observed.

C-F Stretch 1000 - 1100 Strong

C-H Stretch (alkane) 2850 - 3000 Medium

Mass Spectrometry (MS)
While specific experimental mass spectra are not widely available, the expected molecular ion

peak ([M]⁺) for 3-Fluorocyclobutane-1-carbaldehyde in an electron ionization (EI) mass

spectrum would be at an m/z of 102.11. Common fragmentation patterns would likely involve

the loss of the formyl group (-CHO), fluorine, or cleavage of the cyclobutane ring.

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of 3-Fluorocyclobutane-1-carbaldehyde. These procedures are based on standard

laboratory techniques and may require optimization for specific laboratory conditions.

Synthesis: Oxidation of (3-Fluorocyclobutyl)methanol
This procedure describes a common method for the oxidation of a primary alcohol to an

aldehyde using pyridinium chlorochromate (PCC).

Materials:

(3-Fluorocyclobutyl)methanol

Pyridinium chlorochromate (PCC)

Anhydrous dichloromethane (DCM)
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Silica gel

Anhydrous sodium sulfate

Diethyl ether

Round-bottom flask

Magnetic stirrer

Stir bar

Separatory funnel

Rotary evaporator

Chromatography column

Procedure:

To a solution of (3-fluorocyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM)

in a round-bottom flask is added pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

The reaction mixture is stirred at room temperature for 2-4 hours, or until thin-layer

chromatography (TLC) indicates the complete consumption of the starting material.

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad

of silica gel to remove the chromium salts.

The filtrate is collected and the solvent is removed under reduced pressure using a rotary

evaporator.

The crude product is purified by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford 3-Fluorocyclobutane-1-carbaldehyde.

The purified product is dried over anhydrous sodium sulfate, and the solvent is removed to

yield the final product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1446722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving 5-10 mg of 3-Fluorocyclobutane-1-carbaldehyde in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency

(e.g., 400 MHz for ¹H).

For ¹H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2

seconds, and 16-32 scans.

For ¹³C NMR, a proton-decoupled experiment is typically performed with a spectral width of

220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio.

For ¹⁹F NMR, a spectral width of -250 to 0 ppm is common, with a relaxation delay of 1-2

seconds.

Infrared (IR) Spectroscopy:

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

For a liquid sample, a thin film can be prepared by placing a drop of the neat compound

between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) or

electrospray ionization (ESI) source.

For EI-MS, the sample is introduced into the ion source, where it is bombarded with

electrons (typically at 70 eV).

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1446722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and

infused into the ESI source.

Experimental Workflow

Synthesis

Spectroscopic Analysis

Data Interpretation

Start: (3-Fluorocyclobutyl)methanol Oxidation (e.g., PCC) Workup & Purification Product: 3-Fluorocyclobutane-1-carbaldehyde

NMR (1H, 13C, 19F)

IR

MS

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of 3-
Fluorocyclobutane-1-carbaldehyde.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and

a viable synthetic route for 3-Fluorocyclobutane-1-carbaldehyde. The presented data, while

based on established principles of organic spectroscopy, should be experimentally verified for

definitive characterization. The detailed protocols offer a starting point for researchers to

synthesize and analyze this promising fluorinated building block, paving the way for its

application in the development of novel pharmaceuticals and advanced materials.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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